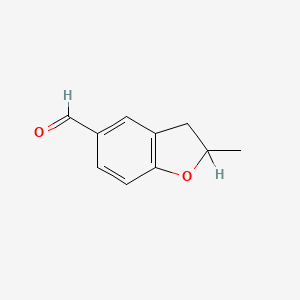

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMUONNJDXMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344282 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54365-75-2 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde basic properties

An in-depth technical guide on the core properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is provided below.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure features a dihydrobenzofuran core, which is a furan ring fused to a benzene ring, substituted with a methyl group at position 2 and a carbaldehyde (formyl) group at position 5. This structure makes it a valuable intermediate in organic synthesis.[1]

| Identifier | Value | Reference |

| CAS Number | 54365-75-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.2 g/mol | [1][2] |

| InChIKey | TUWMUONNJDXMIR-UHFFFAOYSA-N | [4] |

| Synonyms | 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde, 2-Methyl-5-formylcoumaran, 2-Methylcoumaran-5-carbaldehyde | [4] |

Physical and Chemical Properties

The compound is a colorless, clear liquid under standard conditions.[1] It is recognized for its stability and ease of handling, which makes it an attractive building block in various synthetic processes.[1]

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [1] |

| Purity | ≥ 95-98% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container. Store under an inert atmosphere. | [5][6] |

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical manufacturing and research.[1]

-

Pharmaceutical Development : The benzofuran moiety is a key structural feature in many biologically active molecules. This compound is used as an intermediate in the synthesis of novel drugs, with research pointing towards potential anti-inflammatory and anti-cancer properties.[1]

-

Fine Chemicals and Agrochemicals : Its reactivity allows for straightforward modification, making it a useful building block for complex organic molecules in the fine chemical and agrochemical industries.[1]

-

Flavor and Fragrance : The aromatic nature of the compound lends itself to applications in the formulation of unique flavors and fragrances.[1]

Safety and Handling

Comprehensive safety data is available from multiple safety data sheets (SDS). The compound is classified as an irritant and requires careful handling.

| Hazard Class | Description | Reference |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [5][6] |

| Specific target organ toxicity | Category 3 (May cause respiratory irritation) | [5][6] |

First Aid Measures:

-

Eyes : Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present.[5]

-

Skin : Wash off immediately with plenty of soap and water for at least 15 minutes.[5]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion : Clean the mouth with water and drink plenty of water afterwards.[5]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or under a chemical fume hood.[5][7]

-

Avoid breathing dust, fumes, gas, mist, or vapors.[7]

-

Wear protective gloves, clothing, and eye/face protection.[5][8]

-

Keep away from food, drink, and animal feeding stuffs. Do not eat, drink, or smoke when using this product.[5]

Representative Experimental Protocol: Synthesis of a Related Structure

A detailed experimental protocol for the synthesis of the title compound is not available in the cited literature. However, a procedure for the closely related parent compound, 2,3-dihydro-1-benzofuran-5-carbaldehyde , is described and can serve as a representative example of a synthetic transformation involving the dihydrobenzofuran core.

The following protocol describes the bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde.

Experimental Procedure:

-

Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml).[9]

-

Add sodium acetate (664 mg, 8.1 mmol) to the solution.[9]

-

Cool the mixture to 10°C and slowly add bromine (0.7 ml, 13.5 mmol).[9]

-

Stir the reaction for 2 hours at room temperature.[9]

-

Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[9]

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate.[9]

-

Extract the product with ethyl acetate.[9]

-

Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the desired product.[9]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the representative experimental protocol described above.

Caption: Workflow for the bromination of a dihydrobenzofuran derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.ca [fishersci.ca]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. kasturiaromatics.com [kasturiaromatics.com]

- 9. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]

An In-depth Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 54365-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential applications, and explores its relevance in drug discovery, particularly concerning inflammatory pathways.

Core Compound Properties

This compound is a colorless, clear liquid at room temperature.[1] Its core structure features a dihydrobenzofuran moiety, which is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] This compound serves as a crucial intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, with research suggesting potential anti-inflammatory and anti-cancer properties for its derivatives.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54365-75-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Appearance | Colorless clear liquid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aldehyde-H | 9.7 - 9.9 | Carbonyl-C | 190 - 192 |

| Aromatic-H | 6.8 - 7.7 | Aromatic-C | 110 - 160 |

| O-CH | 4.8 - 5.1 | O-CH | 75 - 80 |

| CH₂ | 2.8 - 3.3 | CH₂ | 30 - 35 |

| CH₃ | 1.4 - 1.6 | CH₃ | 20 - 25 |

Note: These are predicted chemical shift ranges based on standard NMR data for similar functional groups and structures.[4][5]

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (aldehyde) | 1680 - 1700 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium |

| C-O (ether) | 1230 - 1270 | Strong |

Note: These are typical IR absorption ranges for the respective functional groups.[6][7]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 162 | [M]⁺ | Molecular ion |

| 161 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 147 | [M-CH₃]⁺ | Loss of a methyl radical |

| 133 | [M-CHO]⁺ | Loss of the formyl radical |

| 119 | [M-C₂H₃O]⁺ | Cleavage of the dihydrofuran ring |

Note: Fragmentation patterns are predicted based on the stability of the resulting carbocations and radicals.[8][9][10][11]

Experimental Protocols

3.1. Representative Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-hydroxy-3-methylbenzaldehyde.

Step 1: O-Alkylation of 4-hydroxy-3-methylbenzaldehyde

-

Materials: 4-hydroxy-3-methylbenzaldehyde, allyl bromide, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 4-hydroxy-3-methylbenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-(allyloxy)-3-methylbenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Claisen Rearrangement and Cyclization

-

Materials: 4-(allyloxy)-3-methylbenzaldehyde, N,N-dimethylaniline.

-

Procedure:

-

Heat 4-(allyloxy)-3-methylbenzaldehyde (1 equivalent) in N,N-dimethylaniline (as solvent) at 180-200 °C for 2-4 hours. This step facilitates both the Claisen rearrangement to an ortho-allyl phenol and subsequent intramolecular cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The dihydrobenzofuran scaffold is a key feature in many bioactive compounds, and the presence of both a methyl group and an aldehyde functional group on this core allows for diverse chemical modifications.

4.1. Role as a Synthetic Intermediate

The aldehyde group can be readily transformed into a variety of other functional groups, serving as a handle for the construction of novel derivatives. For instance, it can undergo reactions such as:

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

Reductive amination to form various amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.

These transformations enable the synthesis of libraries of compounds for screening in drug discovery programs.

4.2. Potential in Anti-Inflammatory Drug Development

While direct biological activity data for this compound is limited, numerous studies have highlighted the anti-inflammatory potential of benzofuran and dihydrobenzofuran derivatives.[12][13][14] These compounds have been shown to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][12][14]

The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in the production of pro-inflammatory cytokines and mediators. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. Derivatives of the dihydrobenzofuran core have been shown to inhibit the phosphorylation of these kinases, thereby reducing the inflammatory response.[12][13]

Visualizations

5.1. Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

5.2. Potential Role in Modulating the MAPK Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway by dihydrobenzofuran derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the established biological importance of its structural core. While further research is needed to fully elucidate its own biological activity profile, its utility as a synthetic intermediate for the development of novel therapeutics, particularly in the area of anti-inflammatory agents, is evident. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this and related compounds.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. uni-saarland.de [uni-saarland.de]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 13. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure Elucidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Given the limited availability of public domain spectral data for this specific molecule, this paper will focus on the expected analytical data based on its chemical structure and the general protocols for its synthesis and characterization. This document serves as a practical guide for researchers involved in the synthesis, characterization, and development of novel benzofuran derivatives.

The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of 2,3-dihydro-1-benzofuran, in particular, have garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory, and anticancer agents.[3][4] The title compound, this compound, is a key intermediate in the synthesis of more complex molecules within this class. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized compounds for further biological evaluation.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

| Boiling Point | Predicted to be in the range of 250-300 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane) and sparingly soluble in water |

Spectroscopic Data for Structure Elucidation

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The expected chemical shifts (δ) and coupling constants (J) for the protons of the title compound are summarized below.

| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) | Expected Coupling Constant (J, Hz) |

| H-aldehyde | s | 9.8 - 10.0 | - |

| H-4 | d | ~7.8 | J ≈ 8.0 |

| H-6 | dd | ~7.7 | J ≈ 8.0, 2.0 |

| H-7 | d | ~7.0 | J ≈ 2.0 |

| H-2 | m | ~5.0 | - |

| H-3a | dd | ~3.3 | J ≈ 16.0, 9.0 |

| H-3b | dd | ~2.8 | J ≈ 16.0, 7.0 |

| -CH₃ | d | ~1.5 | J ≈ 6.5 |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are presented in the following table.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-aldehyde | ~191 |

| C-5 | ~130 |

| C-7a | ~160 |

| C-3a | ~125 |

| C-4 | ~129 |

| C-6 | ~128 |

| C-7 | ~109 |

| C-2 | ~78 |

| C-3 | ~36 |

| -CH₃ | ~21 |

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1580 - 1620 |

| C-O-C (ether) | Asymmetric Stretch | 1230 - 1270 |

| Aromatic C-H | Bend (out-of-plane) | 800 - 850 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for the title compound are detailed in the table below.

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 147 | [M-CH₃]⁺ |

| 133 | [M-CHO]⁺ |

| 119 | [M-C₂H₃O]⁺ |

Experimental Protocols

This section outlines a plausible synthetic route and standard procedures for the spectroscopic analysis of this compound.

A potential synthetic route to the title compound could involve the following steps:

Caption: Proposed synthetic pathway for this compound.

Protocol:

-

Allylation: To a solution of 4-hydroxy-3-methylacetophenone in acetone, add potassium carbonate followed by allyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate.

-

Claisen Rearrangement: Heat the resulting 4-allyloxy-3-methylacetophenone at 180-200 °C under a nitrogen atmosphere for 4-6 hours to induce the Claisen rearrangement.

-

Cyclization: Dissolve the crude 2-allyl-4-hydroxy-5-methylacetophenone in a suitable solvent and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the intramolecular cyclization to form the dihydrobenzofuran ring.

-

Formylation: Subject the 2,5-dimethyl-2,3-dihydro-1-benzofuran to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine and acid), to introduce the aldehyde group at the 5-position.

-

Purification: Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

Logical Workflow for Structure Elucidation

The process of structure elucidation follows a logical progression, integrating data from various analytical techniques.

Caption: General workflow for the structure elucidation of an organic compound.

Biological Context and Drug Development Potential

While specific biological data for this compound is not extensively reported, the 2,3-dihydro-1-benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.[2] Numerous derivatives have shown significant pharmacological activities, including:

-

Anti-inflammatory Effects: Many benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.[1][4]

-

Anticancer Activity: Several studies have highlighted the potential of benzofuran derivatives as anticancer agents, with some compounds showing cytotoxicity against various cancer cell lines.[5][3]

The title compound serves as a valuable starting material for the synthesis of a library of derivatives that can be screened for these and other biological activities, making it a molecule of interest for drug discovery and development programs.

Conclusion

The structure elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide provides the expected analytical data and a plausible synthetic and analytical workflow. The information presented herein is intended to assist researchers in the synthesis, identification, and further development of novel benzofuran-based compounds with potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promising Biological Activities of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, the benzofuran nucleus and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the derivatives of a specific and promising starting material: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. This versatile aldehyde serves as a key building block for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, and chalcones, which have shown potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.

While extensive research exists on the broader family of benzofurans, specific quantitative data on the biological activities of this compound derivatives remains an area of active investigation. This guide, therefore, provides a comprehensive overview of the established biological potential of closely related benzofuran derivatives, detailed experimental protocols for assessing their activity, and insights into the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this promising scaffold.

I. Potential Biological Activities

Derivatives of the this compound core are anticipated to exhibit a range of biological activities, drawing parallels from the broader class of benzofuran compounds. These activities are often attributed to the unique electronic and structural features of the benzofuran ring system, which can be further modulated by the introduction of various functional groups.

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The imine (-C=N-) group in Schiff bases and the hydrazone (-C=N-NH-) moiety are known pharmacophores that can enhance antimicrobial efficacy. While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported in the available literature, studies on other benzofuran Schiff bases and hydrazones have shown promising results. For instance, certain benzofuran derivatives have exhibited MIC values in the low microgram per milliliter range against pathogenic bacteria.[1]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action for many compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several benzofuran derivatives have shown potent NO inhibitory activity, with IC50 values in the micromolar range.[2][3] This activity is often linked to the downregulation of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to many chronic diseases. The antioxidant potential of benzofuran derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key measure of their antioxidant capacity. Studies on various benzofuran derivatives, including chalcones and hydrazones, have demonstrated significant radical scavenging activity, with IC50 values indicating their potential to mitigate oxidative damage.[4][5]

Anticancer Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. Benzofuran derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the in vitro cytotoxicity of potential anticancer compounds. While specific IC50 values for derivatives of this compound are not widely available, related benzofuran compounds have shown potent activity against cell lines such as HeLa (cervical cancer) and others, with IC50 values in the micromolar range.[6] The anticancer mechanism of these compounds is often associated with the modulation of signaling pathways that control cell proliferation and apoptosis.

II. Quantitative Data Summary

As highlighted, there is a notable scarcity of published quantitative biological activity data specifically for derivatives of this compound. The following tables are provided as templates to be populated as new research emerges. For illustrative purposes, representative data from structurally related benzofuran derivatives are included to showcase the potential potency of this compound class.

Table 1: Antimicrobial Activity of Benzofuran Derivatives (Illustrative Examples)

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Benzofuran Schiff Base | Staphylococcus aureus | 12.5 | [9] |

| Benzofuran Schiff Base | Escherichia coli | 25 | [9] |

| Benzofuran Hydrazone | Candida albicans | 12.5 - 25 | [10] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (Illustrative Examples)

| Compound Type | Assay | IC50 (µM) | Reference |

| Aza-benzofuran | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [2] |

| Aza-benzofuran | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [2] |

Table 3: Antioxidant Activity of Benzofuran Derivatives (Illustrative Examples)

| Compound Type | Assay | IC50 | Reference |

| Benzofuran Chalcone | DPPH Radical Scavenging | 25 - 95 µg/mL | [11] |

| Benzofuran Hydrazone | DPPH Radical Scavenging | Varies based on substitution | [5] |

Table 4: Anticancer Activity of Benzofuran Derivatives (Illustrative Examples)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | HeLa (Cervical Carcinoma) | 1.136 | [12] |

| Benzofuran-Piperazine Hybrid | A549 (Lung Carcinoma) | 0.12 | [13] |

| 3-Methylbenzofuran Derivative | A549 (Lung Cancer) | 1.48 | [8] |

III. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds. The following sections provide methodologies for key assays relevant to the assessment of this compound derivatives.

Synthesis of Derivatives

The aldehyde functionality at the 5-position of this compound provides a reactive handle for the synthesis of various derivatives.

-

Schiff Bases: These are typically synthesized through the condensation reaction of the aldehyde with a primary amine in a suitable solvent like ethanol, often with catalytic acid.

-

Hydrazones: These are formed by the reaction of the aldehyde with a hydrazine derivative in an alcoholic solvent.

-

Chalcones: These α,β-unsaturated ketones are generally prepared via a Claisen-Schmidt condensation between the aldehyde and an appropriate acetophenone in the presence of a base catalyst.[14]

General workflow for the synthesis of derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Controls: Include positive controls (microorganism with a known antibiotic), negative controls (medium only), and solvent controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC determination.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a short pre-incubation period.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging)

This assay quantifies the free radical scavenging capacity of a compound.

-

Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader. The discoloration of the DPPH solution indicates radical scavenging.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach and grow.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (around 570 nm).

-

Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

IV. Signaling Pathways

The biological activities of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of new drug candidates.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Many anti-inflammatory benzofuran derivatives are thought to exert their effects by inhibiting key steps in this pathway.

Simplified NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote cell growth and survival. Certain anticancer benzofuran derivatives may exert their effects by inhibiting key kinases within the MAPK pathway, thereby arresting cell cycle progression and inducing apoptosis.

Simplified MAPK signaling pathway.

V. Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with a wide range of potential biological activities. While specific quantitative data for this particular class of derivatives is still emerging, the broader family of benzofurans has demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The versatile chemistry of the starting aldehyde allows for the synthesis of diverse libraries of compounds for biological screening. This technical guide provides a foundational resource for researchers in this field, offering detailed experimental protocols and insights into the key signaling pathways that these compounds are likely to modulate. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock their full therapeutic potential.

References

- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. iris.unica.it [iris.unica.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterisation of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository [eprints.utar.edu.my]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

Dihydrobenzofuran: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the dihydrobenzofuran core, including its synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern its therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support researchers in the exploration and application of this versatile scaffold.

The significance of the dihydrobenzofuran nucleus is underscored by its presence in numerous biologically active natural products and synthetic compounds.[1][2] These molecules have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, anti-diabetic, and neuroprotective properties, among others.[3][4][5][6] This guide will delve into specific examples, presenting quantitative data to illustrate the potency and selectivity of various dihydrobenzofuran derivatives.

Synthesis of the Dihydrobenzofuran Scaffold

The construction of the dihydrobenzofuran core can be achieved through a variety of synthetic strategies, broadly categorized into transition metal-catalyzed and transition metal-free methods. The choice of method often depends on the desired substitution pattern and stereochemistry.

Transition Metal-Catalyzed Syntheses:

Recent advances have highlighted the efficacy of transition metals such as palladium (Pd) and rhodium (Rh) in catalyzing the formation of the dihydrobenzofuran ring system. These methods often involve intramolecular C-H activation, cyclization, and annulation reactions, providing access to a diverse range of derivatives with high efficiency and selectivity. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been shown to construct dihydrobenzofurans in a redox-neutral [3+2] annulation.[7] Similarly, palladium-catalyzed intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation offers another efficient route.[8]

Transition Metal-Free Syntheses:

To address the cost and potential toxicity of transition metal catalysts, several metal-free synthetic protocols have been developed. These methods often employ organocatalysts, base-mediated reactions, or photocatalysis. A notable example is the base-induced [4+1] cyclization of α-chlorooxindoles with salicylaldehydes, which proceeds with high diastereoselectivity.[1] Another approach involves the Brønsted acid-promoted condensation of phenols with nitrovinyl-substituted indoles.[1] These methods provide greener and often more cost-effective alternatives for the synthesis of dihydrobenzofuran derivatives.

Biological Activities and Therapeutic Applications

The dihydrobenzofuran scaffold has been successfully incorporated into a multitude of compounds with significant therapeutic potential. The following sections highlight key biological activities and provide quantitative data for representative compounds.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] Inhibition of mPGES-1 selectively blocks the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

. Table 1: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound | Target | Assay | IC50 (µM) | Cell Line/System | Reference |

| Fluorinated Dihydrobenzofuran 1 | PGE2 Production | LPS-stimulated macrophages | 1.92 | RAW 264.7 | [2][4] |

| Fluorinated Dihydrobenzofuran 2 | PGE2 Production | LPS-stimulated macrophages | 1.48 | RAW 264.7 | [2][4] |

| Aza-benzofuran 1 | NO Production | LPS-stimulated macrophages | 17.3 | RAW 264.7 | [10] |

| Aza-benzofuran 3 | NO Production | LPS-stimulated macrophages | 16.5 | RAW 264.7 | [10] |

| Dihydrobenzofuran 19 | mPGES-1 | Enzyme Inhibition Assay | Low µM range | Recombinant human mPGES-1 | [5] |

| Dihydrobenzofuran 20 | mPGES-1 | Enzyme Inhibition Assay | Low µM range | Recombinant human mPGES-1 | [5] |

Anticancer Activity

The anticancer potential of the dihydrobenzofuran scaffold is well-documented, with derivatives exhibiting cytotoxicity against a range of human cancer cell lines.[11] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][12][13]

. Table 2: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Dihydrobenzofuran Lignan 2b | Breast Cancer (MCF-7) | MTT Assay | <0.01 | [12] |

| Dihydrobenzofuran Lignan 2b | Leukemia (CCRF-CEM) | MTT Assay | 0.3 | [12] |

| Benzofuran derivative 12 | Cervical Cancer (HeLa) | Not specified | 1.06 | [14] |

| Benzofuran derivative 12 | Cervical Cancer (SiHa) | Not specified | 1.10 | [14] |

| Oxadiazolylbenzofuran 14c | Colon Cancer (HCT116) | Cytotoxicity Assay | 3.27 | [14] |

| Oxindole-benzofuran hybrid 22d | Breast Cancer (MCF-7) | Not specified | 3.41 | [14] |

| Oxindole-benzofuran hybrid 22f | Breast Cancer (MCF-7) | Not specified | 2.27 | [14] |

| Dihydrobenzofuran 55a | Lung Cancer (NCI-H460) | MTT Assay | 53.24 | [14] |

| Dihydrobenzofuran 55a | Oral Cancer (CAL-27) | MTT Assay | 48.52 | [14] |

| Fluorinated Dihydrobenzofuran 1 | Colon Cancer (HCT116) | WST-1 Assay | 19.5 | [2] |

| Fluorinated Dihydrobenzofuran 2 | Colon Cancer (HCT116) | WST-1 Assay | 24.8 | [2] |

GPR119 Agonism for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[15] Several potent and selective dihydrobenzofuran-based GPR119 agonists have been developed.

. Table 3: GPR119 Agonist Activity of Dihydrobenzofuran Derivatives

| Compound | Receptor | Assay | EC50 (nM) | Cell Line | Reference |

| Dihydrobenzofuran 13c | Human GPR119 | cAMP Accumulation | Potent modulator | Not specified | [15] |

| Dihydrobenzofuran 24 | Human GPR119 | cAMP Accumulation | Potent modulator | Not specified | [15] |

| Pyrimido[5,4-d]pyrimidine 15a | Human GPR119 | Not specified | 2.2 | Not specified | [16] |

| Pyrimido[5,4-d]pyrimidine 21e | Human GPR119 | Not specified | 8.1 | Not specified | [16] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of dihydrobenzofuran derivatives stem from their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section provides methodologies for key experiments cited in the evaluation of dihydrobenzofuran derivatives.

General Synthetic Protocol for Dihydrobenzofuran Derivatives

The following is a representative procedure for the synthesis of a dihydrobenzofuran derivative via a transition metal-free approach.

Materials:

-

Substituted phenol (1.0 eq)

-

α-Halo ketone (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (solvent)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted phenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the α-halo ketone to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified dihydrobenzofuran derivative by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to evaluate the anticancer activity of compounds that target microtubule dynamics.[11]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test dihydrobenzofuran derivative (dissolved in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin reaction mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).

-

Add the test compound, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the polymerization reaction, add the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Determine the IC50 value by plotting the maximum polymerization rate or the absorbance at the steady-state plateau against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NF-κB transcriptional activity.[6]

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test dihydrobenzofuran derivative (dissolved in DMSO)

-

Stimulating agent (e.g., TNF-α or LPS)

-

Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

-

96-well cell culture plate (white, opaque)

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate agent (e.g., TNF-α) for 6-8 hours.

-

Wash the cells with PBS and lyse them with the provided cell lysis buffer.

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Conclusion

The dihydrobenzofuran scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of dihydrobenzofuran chemistry and pharmacology, from synthesis and biological evaluation to the underlying mechanisms of action. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the chemical space around the dihydrobenzofuran nucleus holds great promise for the identification of next-generation therapies for a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Fever - Wikipedia [en.wikipedia.org]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 15. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Scoping Overview

For Immediate Release

Shanghai, China – December 30, 2025 – The compound 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is recognized within the scientific community primarily as a versatile chemical intermediate. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural backbone, the dihydrobenzofuran moiety, is a key component in a wide array of biologically active compounds. This whitepaper will explore the potential therapeutic avenues of this compound by examining the established activities of structurally related dihydrobenzofuran derivatives.

Introduction to Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. This is due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. Derivatives of this core structure have been investigated for a range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and neurological applications.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound serves as a valuable starting material for the synthesis of molecules with potential therapeutic value in several key areas.

Anti-inflammatory Activity

Numerous dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects. The core structure is often utilized to develop inhibitors of key inflammatory mediators. While specific data on this compound is not available, it represents a promising scaffold for the development of novel anti-inflammatory agents.

Anticancer Properties

The dihydrobenzofuran nucleus is present in several compounds investigated for their anticancer activity. These derivatives have been shown to target various pathways involved in cancer progression. The aldehyde functional group on this compound provides a reactive site for the synthesis of more complex molecules with potential cytotoxic or cytostatic effects against cancer cell lines.

Neurological Disorders

Recent research has explored dihydrobenzofuran derivatives as modulators of central nervous system targets. For instance, certain derivatives have been designed as cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuroinflammatory conditions and neuropathic pain. The structural features of this compound could be exploited to synthesize novel CNS-active compounds.

Synthetic Utility and Future Directions

The primary role of this compound is as a building block in organic synthesis. Its aldehyde group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of derivative compounds for biological screening.

The logical workflow for exploring the therapeutic potential of this compound would involve its use as a precursor in the synthesis of novel derivatives, followed by a comprehensive screening cascade to identify and characterize their biological activities.

Conclusion

While this compound is not currently recognized as a therapeutic agent in its own right, its significance lies in its potential as a foundational element for the synthesis of new and effective drugs. The established biological activities of the dihydrobenzofuran class of compounds strongly suggest that derivatives of this molecule could yield promising candidates for the treatment of inflammatory diseases, cancer, and neurological disorders. Further research and extensive screening of its derivatives are warranted to fully unlock the therapeutic potential held within this chemical scaffold.

An In-depth Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of published data on this specific molecule, this guide also incorporates information on structurally related benzofuran and dihydrobenzofuran derivatives to provide a broader context for its potential applications and biological activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54365-75-2 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran

A common method for the synthesis of the 2,3-dihydrobenzofuran scaffold is the acid-catalyzed cyclization of o-allylphenol.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran

-

Materials: 2-Allylphenol, anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂), anhydrous solvent (e.g., dichloromethane or toluene), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, and standard glassware for organic synthesis.

-

Procedure:

-

To a solution of 2-allylphenol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (catalytic amount, e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-2,3-dihydro-1-benzofuran.

-

Step 2: Formylation of 2-Methyl-2,3-dihydro-1-benzofuran

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, such as the benzofuran system. The formyl group is expected to be introduced at the 5-position due to the directing effects of the dihydrofuran ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Materials: 2-Methyl-2,3-dihydro-1-benzofuran, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), anhydrous solvent (e.g., dichloromethane), ice bath, sodium acetate solution, and standard glassware for organic synthesis.

-

Procedure:

-

In a flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.5 equivalents) to the DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Stir the Vilsmeier reagent at 0 °C for 30-60 minutes.

-

Add a solution of 2-methyl-2,3-dihydro-1-benzofuran (1 equivalent) in the anhydrous solvent to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate.

-

Stir the mixture until the intermediate iminium salt is hydrolyzed to the aldehyde.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Biological Activities of Related Benzofuran Derivatives

While specific biological data for this compound is not available, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active compounds. This section summarizes the known activities of structurally similar molecules, suggesting potential areas of investigation for the title compound.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylbenzofuran derivatives | Various | Varies | [1] |

| Fluorinated benzofuran derivatives | HCT116 | Varies | [2] |

| Benzofuran-isatin hybrids | Various | Varies | [3] |

| 2,3-Dihydrobenzofuran amides | Various | Varies | [4] |

Anti-inflammatory Activity

Several benzofuran and dihydrobenzofuran derivatives have been shown to possess potent anti-inflammatory properties. These compounds can modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.[2][5]

| Compound Class | Assay | Activity/IC₅₀ (µM) | Reference |

| Dihydrobenzofuran-2-ones | Carrageenan paw edema (rat) | Potent inhibition | [5] |

| Fluorinated dihydrobenzofuran derivatives | LPS-stimulated macrophages (NO) | 2.4 - 5.2 | [2] |

| Fluorinated dihydrobenzofuran derivatives | LPS-stimulated macrophages (PGE₂) | 1.1 - 20.5 | [2] |

| Aza-benzofuran derivatives | LPS-stimulated macrophages (NO) | 16.5 - 17.3 | [6] |

Neuroprotective Effects

Dihydrobenzofuran structures have been reported to exhibit antioxidant and anti-apoptotic activities, suggesting their potential in the treatment of neurodegenerative diseases.[7][8][9] Organoselenium compounds containing a dihydrobenzofuran moiety have been shown to inhibit monoamine oxidase B (MAO-B) and normalize acetylcholinesterase (AChE) activity in models of Alzheimer's disease.[7]

Potential Signaling Pathways

Given the reported anti-inflammatory and anticancer activities of benzofuran derivatives, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

Caption: Generalized NF-κB signaling pathway potentially modulated by benzofuran derivatives.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic protons: Signals in the range of 7.0-7.8 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

-

Aldehyde proton: A singlet around 9.8-10.0 ppm.

-

Dihydrofuran ring protons:

-

C2-H: A multiplet around 4.8-5.2 ppm, coupled to the C2-methyl protons and the C3-protons.

-

C3-H₂: Diastereotopic protons appearing as two multiplets around 2.8-3.5 ppm.

-

-

C2-Methyl protons: A doublet around 1.3-1.6 ppm, coupled to the C2-proton.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl carbon: A signal around 190-195 ppm.

-

Aromatic carbons: Signals in the range of 110-160 ppm.

-

Dihydrofuran ring carbons:

-

C2: A signal around 75-85 ppm.

-

C3: A signal around 30-40 ppm.

-

-

Methyl carbon: A signal around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C-O-C stretch (ether): A strong band in the region of 1230-1270 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 162.

-

Key Fragmentation: Loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z = 133, and cleavage of the dihydrofuran ring.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules. While specific biological data for this compound is limited, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and development. This guide provides a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of a Key Synthetic Building Block: A Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. While the precise historical moment of its initial discovery and first synthesis is not prominently documented in readily available literature, its significance is evident from its role as a versatile precursor in the creation of a wide array of complex molecules. This guide will delve into the synthetic routes developed for its preparation, providing detailed experimental protocols and highlighting its importance in contemporary research.

A Versatile Scaffold in Chemical Synthesis

This compound, with the CAS Number 54365-75-2 and molecular formula C₁₀H₁₀O₂, serves as a crucial building block in the synthesis of fine chemicals, agrochemicals, and notably, pharmaceutical compounds.[1] Its structure, featuring a dihydrobenzofuran core with a reactive aldehyde group, allows for a multitude of chemical transformations, making it an attractive starting material for constructing molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1]

While a definitive "discovery" paper is not easily identifiable, the emergence of this compound is intrinsically linked to the broader exploration of benzofuran and dihydrobenzofuran chemistry. The benzofuran ring system itself is a common motif in natural products and has been a target of synthetic chemists for over a century. The development of synthetic methods to access substituted dihydrobenzofurans paved the way for the preparation of specific isomers like this compound.

Synthetic Approaches: A Historical Perspective

The synthesis of the 2,3-dihydrobenzofuran scaffold has been approached through various strategies, broadly categorized into intramolecular and intermolecular cyclization reactions. These methods have evolved over time, driven by the need for efficiency, selectivity, and functional group tolerance. Early methods often relied on harsh reaction conditions, while modern approaches frequently employ transition-metal catalysis to achieve milder and more controlled transformations.

A common strategy for constructing the dihydrobenzofuran ring involves the cyclization of appropriately substituted phenols. For instance, the reaction of a phenol with a suitable three-carbon unit can lead to the formation of the heterocyclic ring. The introduction of the methyl group at the 2-position and the carbaldehyde at the 5-position requires specific starting materials and reaction sequences.

Key Experimental Protocol: A Representative Synthesis

Table 1: Reaction Parameters for a Representative Synthesis of a Dihydrobenzofuran Carbaldehyde Derivative

| Parameter | Value |

| Starting Material | 2,3-dihydro-1-benzofuran |

| Reagent 1 | Phosphorus oxychloride |

| Reagent 2 | N,N-Dimethylformamide (DMF) |

| Solvent | - |

| Temperature | Not specified |

| Reaction Time | Not specified |

| Product | 2,3-dihydro-1-benzofuran-5-carbaldehyde |

| Yield | Not specified |

Experimental Procedure (Adapted from similar syntheses):

To a stirred solution of 2,3-dihydro-1-benzofuran in N,N-dimethylformamide (DMF), phosphorus oxychloride is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period. Upon completion, the reaction is quenched by the addition of water or an aqueous base solution. The product, this compound, is then extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to afford the crude product, which can be further purified by techniques such as column chromatography or distillation.

Note: This is a generalized procedure and specific conditions such as temperature, reaction time, and stoichiometry would need to be optimized for the synthesis of this compound.

Logical Workflow for Synthesis

The synthesis of this compound can be conceptually broken down into the formation of the dihydrobenzofuran core followed by the introduction of the aldehyde functionality.

Caption: A simplified workflow for the synthesis of the target compound.

Signaling Pathways and Biological Relevance

While this compound is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities. The dihydrobenzofuran scaffold is present in numerous natural products and pharmacologically active compounds. The specific signaling pathways modulated by derivatives of this compound would be diverse and depend on the other functional groups introduced into the molecule. For instance, derivatives could be designed to interact with specific enzymes or receptors implicated in inflammatory or cell proliferation pathways.

Caption: The role of the title compound in a typical drug discovery workflow.

References

A Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synonyms, key identifiers, and its significant role in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document details the pharmacological importance of the dihydrobenzofuran scaffold, summarizes quantitative data on the biological activities of its derivatives, and outlines experimental protocols for their synthesis and evaluation. Furthermore, it visualizes key concepts related to its application in drug discovery.

Introduction

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a prominent feature in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] The dihydro derivative, 2,3-dihydrobenzofuran, has garnered substantial attention in medicinal chemistry for its role as a "privileged structure," capable of interacting with a diverse range of biological targets. This compound, in particular, is a key building block, offering a reactive aldehyde group that allows for extensive chemical modifications to explore structure-activity relationships.[3] Research has highlighted the potential of derivatives of this compound as potent anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Chemical Identity and Synonyms

A clear identification of this compound is essential for researchers. The primary identifiers and a list of its common synonyms are provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54365-75-2 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.2 g/mol |

Synonyms:

-

5-Formyl-2-methyl-2,3-dihydro-1-benzofuran

-

2-Methyl-5-formyl-2,3-dihydrobenzofuran

Role in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of a multitude of pharmacologically active compounds. Its utility stems from the reactive carbaldehyde functional group, which can readily participate in various chemical transformations to generate diverse libraries of derivatives. These derivatives have been investigated for a range of therapeutic applications.

Anticancer Activity

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative 16b | A549 | 1.48 | [6] |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | [4] |

| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | [4] |

| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | [4] |

| 2-acetylbenzofuran hybrid 26 (EGFR Kinase inhibitor) | - | 0.93 | [6] |

| Halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) | HepG2 | 3.8 ± 0.5 | [7] |

| Halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) | A549 | 3.5 ± 0.6 | [7] |

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one with para-halogen | Various | Low µM | [7] |

| Brominated methyl-3-benzofuran derivative (Compound 1 ) | K562 | 5 | [8] |